molecular formula C30H23N3O B15004592 4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol

4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol

Cat. No.: B15004592
M. Wt: 441.5 g/mol
InChI Key: YOLKKRUWLARTSC-UHFFFAOYSA-N
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Description

4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL is a complex organic compound that features a unique structure combining a phenol group with a diazoloimidazole moiety. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the phenol group . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, reduced imidazole derivatives from reduction, and substituted phenols from electrophilic aromatic substitution .

Scientific Research Applications

4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-{3-METHYL-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOL-1-YL}PHENOL exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H23N3O

Molecular Weight

441.5 g/mol

IUPAC Name

4-(5-methyl-2,3,6-triphenylimidazo[1,2-a]imidazol-7-yl)phenol

InChI

InChI=1S/C30H23N3O/c1-21-28(23-13-7-3-8-14-23)33(25-17-19-26(34)20-18-25)30-31-27(22-11-5-2-6-12-22)29(32(21)30)24-15-9-4-10-16-24/h2-20,34H,1H3

InChI Key

YOLKKRUWLARTSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC(=C(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O)C6=CC=CC=C6

Origin of Product

United States

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